![molecular formula C10H20N2 B2947323 (3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine CAS No. 2287343-29-5](/img/structure/B2947323.png)
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Pentyl-1-bicyclo[111]pentanyl)hydrazine is a compound that features a bicyclo[111]pentane core, which is a highly strained and unique structural motif
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine typically involves the use of [1.1.1]propellane as a key starting material. One common method involves the radical addition of hydrazine derivatives to [1.1.1]propellane, followed by functionalization to introduce the pentyl group. This process can be carried out under transition-metal-free conditions, utilizing photoredox catalysis to facilitate the formation of the desired bicyclo[1.1.1]pentane core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or azo derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce amine derivatives .
科学研究应用
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine has several scientific research applications:
作用机制
The mechanism of action of (3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic the geometry of aromatic systems, allowing it to bind to similar targets. This can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure and can be used as bioisosteres for aromatic systems.
Cubanes: Another class of highly strained compounds that can serve as bioisosteres.
Adamantanes: These compounds also feature a rigid, three-dimensional structure and are used in similar applications.
Uniqueness
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine is unique due to its combination of the bicyclo[1.1.1]pentane core with a hydrazine moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable tool in various fields of research and industry .
属性
IUPAC Name |
(3-pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-3-4-5-9-6-10(7-9,8-9)12-11/h12H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIMXVYQSIYWDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CC(C1)(C2)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one](/img/structure/B2947240.png)
![4-(4-cyano-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2947243.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2947244.png)
![N-(4-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2947248.png)
![2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2947249.png)
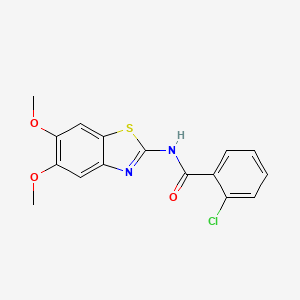
![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2947251.png)
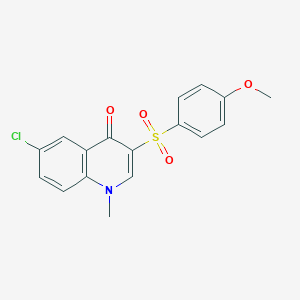
![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2947253.png)
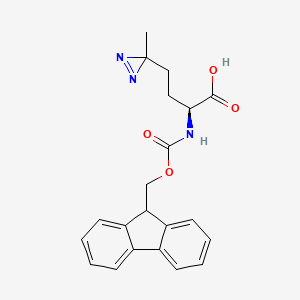
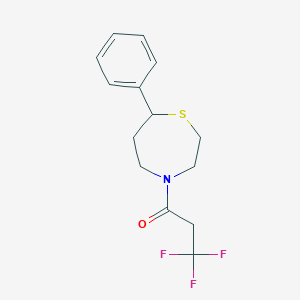

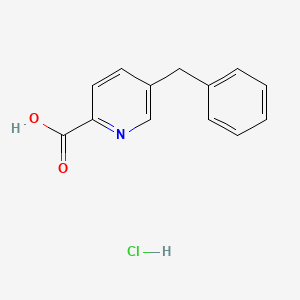
![(3As,6aR)-2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2947263.png)
